![molecular formula C14H10F2O3 B6374762 3-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% CAS No. 1261894-23-8](/img/structure/B6374762.png)
3-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95%
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Overview
Description
3-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% (3F4MCPP) is a compound of interest in the scientific research community due to its potential applications in a variety of fields. This compound is a member of the phenol family and is composed of a single phenol ring with a 3-fluoro-4-methoxycarbonylphenyl group attached to it. It is a white crystalline solid with a melting point of 157-160°C and a boiling point of 318-320°C. 3F4MCPP has a molecular weight of 316.27 g/mol and is soluble in water, alcohol, ether, and other organic solvents. It is a colorless liquid with a strong odor.
Scientific Research Applications
3-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% has a variety of applications in the scientific research community. It has been used as a reagent for the synthesis of other compounds, such as 4-fluoro-3-(4-methoxycarbonylphenyl)phenol and 3-fluoro-4-(4-methoxycarbonylphenyl)phenol. It has also been used in the synthesis of polymers, such as poly(3-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95%). Additionally, 3-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% has been used in the synthesis of drugs, such as 4-fluoro-3-(4-methoxycarbonylphenyl)phenol, which is used in the treatment of certain types of cancer.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2, which is involved in the biosynthesis of prostaglandins. Additionally, 3-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% has been shown to inhibit the activity of certain protein kinases, such as protein kinase C.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% are not well understood. However, the compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the biosynthesis of prostaglandins. Additionally, 3-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% has been shown to inhibit the activity of certain protein kinases, such as protein kinase C.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% in lab experiments include its availability, cost-effectiveness, and ease of use. Additionally, 3-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% is relatively stable and can be stored at room temperature for extended periods of time without significant degradation. The main limitation of using 3-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% in lab experiments is its toxicity. The compound is toxic if ingested or inhaled and should be handled with care.
Future Directions
The potential future directions for 3-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% research include further investigation into its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research could be conducted on the potential applications of 3-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% in the synthesis of other compounds and polymers. Furthermore, further research could be conducted on the potential toxicity of 3-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% and its potential uses as a drug. Finally, further research could be conducted on the potential uses of 3-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% in the field of nanotechnology.
Synthesis Methods
The synthesis of 3-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% can be achieved through the reaction of 4-methoxycarbonylphenol with 3-fluoropropene in the presence of a catalytic amount of aluminum chloride. The reaction takes place at room temperature in the presence of a solvent such as dichloromethane or ethyl acetate. The reaction yields a 92% yield of 3-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95%.
properties
IUPAC Name |
methyl 2-fluoro-4-(2-fluoro-4-hydroxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-14(18)11-4-2-8(6-12(11)15)10-5-3-9(17)7-13(10)16/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDQSYJYSJWEOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684480 |
Source
|
Record name | Methyl 2',3-difluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261894-23-8 |
Source
|
Record name | Methyl 2',3-difluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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